molecular formula C11H8N4O5 B3864936 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide

Cat. No. B3864936
M. Wt: 276.20 g/mol
InChI Key: IKSPVEPOYIEEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide (DTNB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DTNB is a heterocyclic compound that contains a pyrimidine ring and a benzamide moiety. It has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide involves the reaction of the thiol group of the enzyme with the nitro group of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide, leading to the formation of a mixed disulfide bond and the release of TNB. The reaction is reversible, and the rate of the reaction depends on the concentration of the thiol-containing enzyme and the concentration of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide. The formation of TNB can be measured spectrophotometrically, providing a quantitative measure of enzyme activity.
Biochemical and Physiological Effects:
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of thiol-containing enzymes such as GST and TrxR. The inhibition of these enzymes can lead to the accumulation of reactive oxygen species (ROS) and oxidative stress, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide-based assays have several advantages, including their simplicity, sensitivity, and reproducibility. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide can be easily synthesized and purified, and the reaction with thiol-containing enzymes is highly specific. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide-based assays are also relatively inexpensive and can be performed in a high-throughput format, making them suitable for drug discovery applications.
However, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide-based assays also have some limitations. The reaction between N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide and thiol-containing enzymes is reversible, and the rate of the reaction can be affected by various factors, including pH, temperature, and the presence of other compounds. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide-based assays also rely on the assumption that the thiol-containing enzyme is the rate-limiting step in the reaction, which may not always be the case.

Future Directions

For N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide research include the development of more sensitive and specific assays for thiol-containing enzymes, the identification of new targets for N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide-based assays, and the optimization of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide-based assays for high-throughput screening. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide can also be modified to improve its solubility, stability, and specificity, making it more suitable for different applications.

Scientific Research Applications

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide has been used in various scientific research applications, including enzyme assays, protein quantification, and drug discovery. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide is commonly used to measure the activity of thiol-containing enzymes such as glutathione-S-transferase (GST) and thioredoxin reductase (TrxR). The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide involves the reaction of the thiol group of the enzyme with the nitro group of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide, leading to the formation of a mixed disulfide bond and the release of 5-thio-2-nitrobenzoic acid (TNB). The formation of TNB can be measured spectrophotometrically, providing a quantitative measure of enzyme activity.
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide has also been used in protein quantification assays, such as the Bradford assay, which relies on the reaction of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide with amino acids in the protein sample. The reaction leads to the formation of a colored product that can be measured spectrophotometrically, providing a quantitative measure of protein concentration.
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide has also been used in drug discovery applications, particularly in the screening of compounds for their ability to inhibit thiol-containing enzymes. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-3-nitrobenzamide-based assays have been used to identify potential inhibitors of GST and TrxR, which are implicated in various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c16-9(6-2-1-3-7(4-6)15(19)20)13-8-5-12-11(18)14-10(8)17/h1-5H,(H,13,16)(H2,12,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSPVEPOYIEEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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